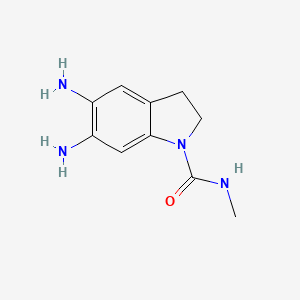
5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another approach is the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indole-1-carboxamide is synthesized by reacting 1-indanone derivatives with nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. Multicomponent reactions (MCRs) are often employed in industrial settings due to their efficiency and sustainability . These reactions allow for the simultaneous combination of multiple starting materials to produce the desired compound in a single step.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex heterocyclic compounds.
Biology: The compound exhibits antiviral, anti-inflammatory, and anticancer activities.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can activate nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules, thereby maintaining intestinal homeostasis and impacting liver metabolism and immune response .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-1-methyluracil
- 2H-Benzimidazol-2-one
- 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-indole-1-carboxamide
Uniqueness
5,6-Diamino-N-methyl-2,3-dihydro-1H-indole-1-carboxamide stands out due to its unique combination of amino and carboxamide groups on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89732-00-3 |
|---|---|
Molecular Formula |
C10H14N4O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5,6-diamino-N-methyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C10H14N4O/c1-13-10(15)14-3-2-6-4-7(11)8(12)5-9(6)14/h4-5H,2-3,11-12H2,1H3,(H,13,15) |
InChI Key |
NURNTGWVOTVFMS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCC2=CC(=C(C=C21)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


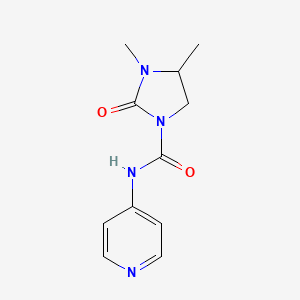
![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)

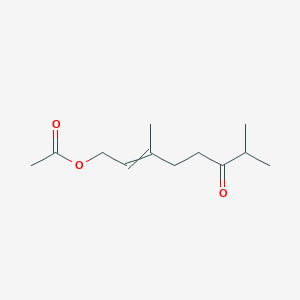
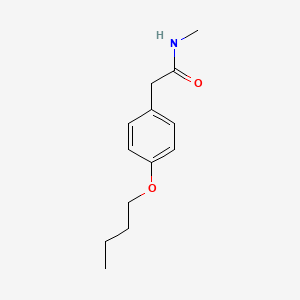
phosphanium perchlorate](/img/structure/B14384328.png)

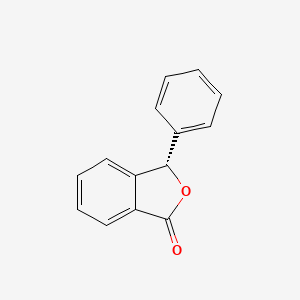
![3-[4-(4-Nitroanilino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14384349.png)

![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)


